N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4OS/c21-15-6-4-12(5-7-15)17-26-19-28(27-17)16(11-30-19)8-9-25-18(29)13-2-1-3-14(10-13)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXGJSSWMQZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
Compounds with similar structures have been found to interact with different target receptors due to their hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could potentially lead to various biochemical changes.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is believed to mediate their anti-inflammatory effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a chlorophenyl group and a trifluoromethyl-substituted benzamide moiety. This unique structure is pivotal in its biological interactions.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole ring interacts with microbial enzymes, disrupting their function. This interaction can lead to inhibition of cell wall synthesis or interference with nucleic acid metabolism.
- In Vitro Studies : Compounds similar to this compound have demonstrated effective Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their anticancer potential:
- Cell Line Studies : In vitro evaluations on leukemia cell lines such as CCRF-CEM and HL-60 have shown promising results. Certain derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by improving binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines:
- Mechanism : It may inhibit cyclooxygenase (COX) enzymes or modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways.
- Research Findings : Studies indicate that derivatives with similar structures can significantly reduce inflammation markers in animal models .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 0.125–8 μg/mL | Enzyme inhibition |
| Anticancer | CCRF-CEM, HL-60 | Varies (specific compounds show potent activity) | Targeting cell proliferation pathways |
| Anti-inflammatory | Various | Not specified | Inhibition of COX/NF-kB |
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide
- Molecular Formula : C21H19ClF3N4OS
- Molecular Weight : 410.92 g/mol
- CAS Number : 894048-52-3
Biological Activities
The compound exhibits a range of biological activities attributed to its structural components:
- Antioxidant Activity : Thiazole derivatives are known for their ability to reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.
- Antimicrobial Properties : The triazole moiety enhances the compound's efficacy against various bacterial strains. Studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole structures demonstrate promising anticancer activities. Specific modifications can enhance their effectiveness against cancer cell lines, with IC50 values indicating potent cytotoxicity .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress; protects cells from free radical damage. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; low MIC values observed. |
| Anticancer | Significant inhibition of cancer cell lines; potential for development as anticancer agents. |
Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives similar to this compound. It was found that compounds exhibited MIC values as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli . This highlights the potential application of this compound in treating bacterial infections, especially those resistant to conventional antibiotics.
Anticancer Activity
In vitro studies have shown that modifications in the thiazolo-triazole structure can lead to enhanced anticancer properties. Specific derivatives demonstrated significant inhibition of leukemia cell lines with IC50 values indicating potent cytotoxicity . The mechanism involves interaction with key enzymes involved in DNA replication and repair processes in both bacteria and cancer cells.
Mechanistic Insights
The compound's mechanism involves binding interactions with biomolecules that disrupt normal cellular functions leading to cell death. This is particularly relevant in the context of antibiotic resistance and cancer treatment strategies.
Pharmacological Applications
The diverse biological activities of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide suggest its potential applications in various pharmacological fields:
- Antibiotic Development : Given its efficacy against resistant bacterial strains, this compound could be a candidate for new antibiotic formulations.
- Cancer Therapy : The anticancer properties indicate its potential use in developing targeted cancer therapies.
- Oxidative Stress-related Disorders : Its antioxidant properties may offer therapeutic benefits in diseases characterized by oxidative stress.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Answer: The synthesis of this compound involves multi-step reactions, often requiring regioselective heterocycle formation. Key steps include:
- Thiazolo-triazole core assembly : Use a one-pot catalyst-free reaction with substituted phenyl precursors (e.g., 4-chlorophenyl) under reflux conditions in ethanol or acetonitrile .
- Amide coupling : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the 3-(trifluoromethyl)benzamide moiety to the ethyl-thiazolo-triazole intermediate .
- Yield optimization : Adjust reaction time (4–12 hours), solvent polarity (DMF for solubility), and temperature (60–80°C). Catalysts such as copper(I) iodide may enhance cyclization efficiency .
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux, 6h | 45–60% | |
| Amidation | DMF, EDC, RT, 12h | 70–85% | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | >95% purity |
Q. How can structural characterization challenges (e.g., complex NMR spectra) be addressed?
Answer:
- NMR analysis : Use -NMR to resolve signals from the trifluoromethyl group. For overlapping proton signals, employ 2D techniques (COSY, HSQC) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₂₀H₁₅ClF₃N₅OS: 489.05 g/mol).
- X-ray crystallography : Resolve regiochemistry of the thiazolo-triazole core if crystallization is feasible .
Advanced Research Questions
Q. How can conflicting reports on biological activity (e.g., antibacterial vs. antifungal potency) be reconciled?
Answer: Discrepancies often arise from:
- Assay variability : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines. Compare results across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .
- Structural analogs : Test derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate activity drivers.
- Solubility factors : Use DMSO stocks ≤1% to avoid solvent interference in cell-based assays .
Q. Table 2: Biological Activity Comparison
| Substituent | Target Microbe | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Cl-Ph | Candida albicans | 12.3 | |
| 3-CF₃-Ph | Staphylococcus aureus | 8.7 |
Q. What methodologies identify the primary molecular target of this compound?
Answer:
- Enzyme inhibition assays : Screen against kinase/receptor panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .
- Molecular docking : Model interactions with bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; validate via site-directed mutagenesis (Note: BenchChem sources excluded per guidelines).
Q. How can regioselectivity issues during thiazolo-triazole synthesis be mitigated?
Answer:
- Electronic directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on phenyl precursors to favor cyclization at the 6-position .
- Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to stabilize transition states during heterocycle formation .
Q. What strategies improve solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or PEGylated groups at the benzamide moiety .
- Co-solvent systems : Use Cremophor EL or cyclodextrin-based formulations for aqueous compatibility .
Q. How do structural modifications influence pharmacokinetic properties?
Answer:
- LogP optimization : Replace the trifluoromethyl group with hydrophilic moieties (e.g., -SO₃H) to reduce LogP from 4.2 to 2.8 .
- Metabolic stability : Introduce deuterium at labile positions (e.g., ethyl linker) to prolong half-life in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
